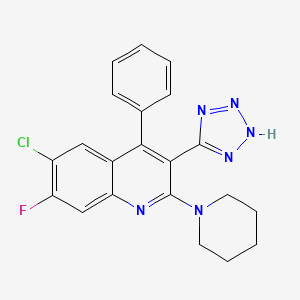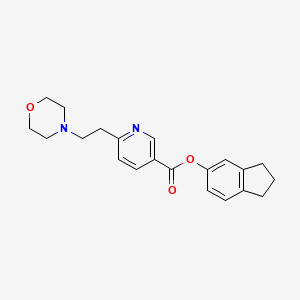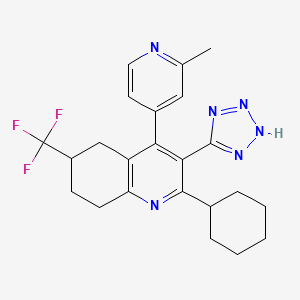![molecular formula C15H10N2O3S B10834894 4-(6-Cyano-2-methyl-thieno[3,2-b]pyrrol-4-yl)-2-hydroxybenzoic acid](/img/structure/B10834894.png)
4-(6-Cyano-2-methyl-thieno[3,2-b]pyrrol-4-yl)-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID27414413-Compound-Figure8right” is a small molecular drug with the chemical formula C15H10N2O3S . This compound is known for its potential therapeutic applications, particularly as an inhibitor of the urate transporter URAT1. The compound’s structure includes a thiophene ring, a cyano group, and a carboxylic acid group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID27414413-Compound-Figure8right” involves several key steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.
Carboxylation: The carboxylic acid group is added through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:
Batch Reactors: Using batch reactors for the cyclization and substitution reactions.
Continuous Flow Reactors: Employing continuous flow reactors for the carboxylation step to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: “PMID27414413-Compound-Figure8right” undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Substituted thiophene derivatives.
Scientific Research Applications
“PMID27414413-Compound-Figure8right” has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential as a URAT1 inhibitor, which is relevant in the treatment of gout and hyperuricemia.
Medicine: Investigated for its therapeutic potential in reducing uric acid levels in the blood.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of “PMID27414413-Compound-Figure8right” involves its interaction with the urate transporter URAT1. The compound binds to the transporter, inhibiting its function and thereby reducing the reabsorption of urate in the kidneys. This leads to increased excretion of uric acid and a decrease in blood urate levels. The molecular targets include the active site of URAT1, and the pathways involved are related to urate metabolism and excretion .
Similar Compounds:
Benzbromarone: Another URAT1 inhibitor with a different chemical structure.
Lesinurad: A selective URAT1 inhibitor used in combination with other gout medications.
Probenecid: A classical uricosuric agent that also inhibits URAT1.
Uniqueness: “PMID27414413-Compound-Figure8right” is unique due to its specific chemical structure, which provides a distinct binding affinity and selectivity for URAT1. This uniqueness contributes to its potential effectiveness and reduced side effects compared to other URAT1 inhibitors.
Properties
Molecular Formula |
C15H10N2O3S |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
4-(6-cyano-2-methylthieno[3,2-b]pyrrol-4-yl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H10N2O3S/c1-8-4-12-14(21-8)9(6-16)7-17(12)10-2-3-11(15(19)20)13(18)5-10/h2-5,7,18H,1H3,(H,19,20) |
InChI Key |
CBQIUEMJMYALSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C(=CN2C3=CC(=C(C=C3)C(=O)O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-Cyclopropylmethoxy-5-(3,3-difluoro-azetidin-1-yl)-pyridin-2-yl]-(2,2-dimethyl-pyrrolidin-1-yl)-methanone](/img/structure/B10834814.png)
![3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-(1-methylpiperidin-4-yl)benzenesulfonamide](/img/structure/B10834828.png)


![2-[1-(methoxymethyl)cyclopentyl]-6-pentyl-4-phenyl-3-(2H-tetrazol-5-yl)-5,6,7,8-tetrahydroquinoline](/img/structure/B10834849.png)
![2-[[5-Cyclopropyl-4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)thiophen-2-yl]carbamoyl]cyclopentene-1-carboxylic acid](/img/structure/B10834856.png)

![2-[5-cyclopropyl-4-(cyclopropylmethoxy)pyridin-2-yl]-4,4-diethyl-5H-1,3-oxazole](/img/structure/B10834873.png)
![3-[2-[(3-chlorophenyl)-hydroxymethyl]pyrrolidine-1-carbonyl]-1H-quinoxalin-2-one](/img/structure/B10834881.png)
![N-(5-tert-butyl-4-methyl-1,3-thiazol-2-yl)-2-methyl-2-[4-(trifluoromethyl)phenyl]sulfonylpropanamide](/img/structure/B10834883.png)
![(E)-4-[6-(2-pyrrolidin-1-ylethyl)pyridin-3-yl]but-3-enoic acid](/img/structure/B10834884.png)
![3-[[4-Cyclopropyl-5-methyl-3-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]thiophen-2-yl]carbamoyl]bicyclo[2.2.2]oct-2-ene-2-carboxylic acid](/img/structure/B10834885.png)
![1-(3,4-dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)-6-methoxy-1H-indol-1-yl]ethanone](/img/structure/B10834891.png)
![2-[4,6-Difluoro-3-(4-hydroxyphenyl)indol-1-yl]-1-(4-hydroxyphenyl)ethanone](/img/structure/B10834892.png)
